Icomethasone 21-Acetate

Pharmaceutical Quality Control Impurity Profiling Mometasone Furoate

Substituting an incorrect EP impurity (e.g., Impurity K or N) for Impurity O invalidates HPLC retention, MS identification, and regulatory acceptance limits in mometasone furoate QC. Icomethasone 21-Acetate (CAS 24916-91-4) is the exact EP-defined Impurity O, supplied with full characterization (NMR, MS, HPLC purity) compliant with EP/BP monographs. - Unique MW 450.95 g/mol and distinct retention behavior enable specific quantification at pharmacopoeial thresholds - Enables ANDA/NDA method validation, relative response factor determination, and forced-degradation studies - The 21-acetate protecting group streamlines multi-step mometasone synthesis, improving overall yield ~20% vs. unprotected icomethasone

Molecular Formula C24H31ClO6
Molecular Weight 450.9 g/mol
CAS No. 24916-91-4
Cat. No. B032208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcomethasone 21-Acetate
CAS24916-91-4
SynonymsIcometasone-21-acetate;  9-Chloro-11β,17,21-trihydroxy-16α-methyl-pregna-1,4-diene-3,20-dione;  (11β,16α)-21-(Acetyloxy)-9-chloro-11,17-dihydroxy-16-methyl-pregna-1,4-diene-3,20-dione
Molecular FormulaC24H31ClO6
Molecular Weight450.9 g/mol
Structural Identifiers
SMILESCC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)Cl)C
InChIInChI=1S/C24H31ClO6/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3/t13-,17+,18+,19+,21+,22+,23+,24+/m1/s1
InChIKeyXHCFMNLEYHEXKU-RPRRAYFGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icomethasone 21-Acetate (EP Impurity O) Overview


Icomethasone 21‑Acetate (CAS 24916‑91‑4) is a synthetic glucocorticoid receptor agonist that bears a 21‑acetate ester on the icomethasone scaffold. It is formally designated as Mometasone Furoate EP Impurity O by the European Pharmacopoeia [1]. The compound is used as a fully characterized reference standard for impurity profiling in mometasone furoate active pharmaceutical ingredient (API) and finished dosage forms, and also serves as a protected intermediate in corticosteroid synthesis [2]. Its molecular formula is C₂₄H₃₁ClO₆ (MW 450.95 g mol⁻¹) with a melting point >210 °C (dec.) .

Icomethasone 21-Acetate: Why Substitution Fails


Icomethasone 21‑Acetate is a specific EP‑defined impurity (Impurity O) that must be unequivocally identified and quantified in mometasone furoate quality‑control workflows [1]. Substituting it with a different EP impurity (e.g., Impurity K = icomethasone or Impurity N = icomethasone 21‑mesylate) would invalidate the analytical method because each impurity possesses a unique HPLC retention time, mass spectrum, and regulatory acceptance limit [1][2]. Furthermore, the 21‑acetate modification alters the compound’s lipophilicity and receptor‑binding profile relative to the parent icomethasone, as demonstrated by class‑level structure‑activity data, meaning that pharmacological experiments relying on the acetate derivative cannot be reliably reproduced with the non‑esterified parent [3].

Icomethasone 21-Acetate Differentiation Evidence


Mass and Formula Distinction from Parent Icomethasone

Icomethasone 21‑Acetate (EP Impurity O) has the molecular formula C₂₄H₃₁ClO₆ and a molecular weight of 450.95 g mol⁻¹, which is 42.03 g mol⁻¹ heavier than its parent icomethasone (Impurity K, C₂₂H₂₉ClO₅, MW 408.92 g mol⁻¹) owing to the presence of the 21‑acetate group [1][2]. This mass difference is readily detected by high‑resolution mass spectrometry, ensuring unambiguous identification in complex impurity mixtures.

Pharmaceutical Quality Control Impurity Profiling Mometasone Furoate

Lipophilicity Gain with 21-Acetate Group

The calculated octanol‑water partition coefficient (log P) of Icomethasone 21‑Acetate is 2.74, compared with 2.17 for the parent icomethasone . This increase of 0.57 log P units is consistent with the class‑level observation that 21‑OAc substitution increases steroid lipophilicity [1]. For comparison, dexamethasone 21‑acetate has a log P of 2.77 [2], placing Icomethasone 21‑Acetate in a similar lipophilicity range.

Lipophilicity Structure‑Activity Relationship Drug Design

21-Acetate Protective Group in Mometasone Synthesis

In the patented process for preparing mometasone from icomethasone, the 21‑acetate ester serves as a protecting group that stabilizes the 21‑hydroxy moiety during subsequent sulfonylation and chlorination steps [1]. The overall yield of mometasone obtained via this route is reported to be >80 % (based on patent examples) when the 21‑acetate derivative is used, whereas direct manipulation of the free 21‑hydroxy group in icomethasone leads to unwanted side‑reactions that reduce yield by approximately 20–30 % [1]. Icomethasone 21‑Acetate thus occupies a distinct niche as the preferred protected intermediate.

Corticosteroid Synthesis Mometasone Process Chemistry

21-OAc Substitution: Lower GR Affinity, Higher Lipophilicity

In a systematic study of 35 steroids, Ponec et al. demonstrated that 21‑OAc substitution consistently decreases glucocorticoid receptor (GR) binding affinity relative to the parent 21‑OH steroid, while simultaneously increasing lipophilicity [1]. For example, betamethasone 21‑acetate showed 1.4‑fold lower relative binding affinity (RBA) than betamethasone (RBA = 100 for betamethasone, RBA ≈ 71 for betamethasone 21‑acetate) [1]. Although Icomethasone 21‑Acetate was not directly tested in this panel, its 21‑acetate modification places it within this well‑characterized class trend.

Glucocorticoid Receptor Binding Affinity 21‑Ester SAR

Thermal Stability Improvement from 21-Acetate

Icomethasone 21‑Acetate exhibits a decomposition point >210 °C , which is slightly higher than the decomposition point of icomethasone (>202 °C) . This 8 °C difference, while modest, reflects the stabilizing influence of the 21‑acetate moiety on the solid‑state thermal stability and may be relevant for laboratories that require reference standards with defined thermal properties for differential scanning calorimetry (DSC) calibration or forced‑degradation studies.

Thermal Stability Reference Standard Storage

Icomethasone 21-Acetate Applications


Impurity Profiling in Mometasone Furoate QC

As the EP‑designated Impurity O, Icomethasone 21‑Acetate is an essential reference standard for HPLC and LC‑MS impurity profiling of mometasone furoate drug substance and formulations [1]. Its unique molecular weight (450.95 g mol⁻¹) and distinct retention behavior allow quality control laboratories to quantify this specific impurity at levels required by pharmacopoeial monographs, ensuring batch‑to‑batch consistency and regulatory compliance.

Analytical Method Validation for ANDA/NDA

Icomethasone 21‑Acetate is supplied with full characterization data (NMR, MS, HPLC purity) that meets the stringent requirements for ANDA and NDA regulatory submissions [1]. It is used to develop and validate stability‑indicating HPLC methods, establish relative response factors, and perform forced‑degradation studies in mometasone furoate formulations.

Protected Intermediate for Mometasone Synthesis

The 21‑acetate group serves as a protecting group that streamlines the multi‑step conversion of icomethasone to mometasone, as described in WO 2001055171 [2]. Process chemists can use Icomethasone 21‑Acetate directly as a starting material to avoid an in‑house protection step, improving overall synthetic efficiency by approximately 20 % compared to routes that use unprotected icomethasone.

Glucocorticoid SAR Research

The well‑characterized influence of 21‑acetate esterification on GR binding affinity and lipophilicity, as established by Ponec et al. [3], makes Icomethasone 21‑Acetate a useful tool compound for investigating how esterification modulates the pharmacokinetic‑pharmacodynamic profile of corticosteroids. It enables direct comparison with the parent icomethasone and with other 21‑ester derivatives in transactivation/transrepression assays.

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